D-Galacturonic Acid

Description

D-Galacturonate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Codonopsis pilosula, Larix decidua, and other organisms with data available.

Properties

IUPAC Name |

(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-YMDCURPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015577 | |

| Record name | D-Galactopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-12-5 | |

| Record name | D-Galactopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Galacturonic Acid: A Core Component of Pectin and a Molecule of Significant Biological and Industrial Interest

Abstract: D-Galacturonic acid (D-GalA) is a sugar acid derived from the oxidation of D-galactose and serves as the primary monomeric unit of pectin, a major structural heteropolysaccharide in the primary cell walls of terrestrial plants.[1][2][3] Its polymeric form, polygalacturonic acid, is crucial for cell wall integrity and intercellular adhesion.[4][5] Beyond its structural role, D-GalA and its oligomeric derivatives are implicated in plant defense signaling. This guide provides a detailed overview of the chemical structure, physicochemical properties, biological significance, and key experimental protocols related to this compound, intended for professionals in chemical, biological, and pharmaceutical research.

Chemical Structure

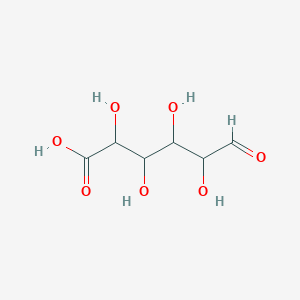

This compound (C₆H₁₀O₇) can exist in both an open-chain and a cyclic form.[1][4] The open-chain structure features an aldehyde group at carbon-1 (C1) and a carboxylic acid group at carbon-6 (C6).[1] However, it is more commonly found in its cyclic pyranose (six-membered ring) form. This cyclization results in the formation of two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1).[4]

Caption: Cyclic pyranose forms of this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a white to light yellow crystalline solid that is hygroscopic.[4] Its properties are influenced by its anomeric form and whether it is in its anhydrous or monohydrate state.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | [6] |

| (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxo-hexanoic acid | [7] | |

| CAS Number | 685-73-4 (Anhydrous) | [1][5] |

| 91510-62-2 (Monohydrate) | [8][9] | |

| Molecular Formula | C₆H₁₀O₇ (Anhydrous) | [1] |

| C₆H₁₂O₈ or C₆H₁₀O₇ • H₂O (Monohydrate) | [8][9] | |

| Molar Mass | 194.14 g/mol (Anhydrous) | [1][4][6] |

| 212.15 g/mol (Monohydrate) | [5][9] | |

| Melting Point | 159-160 °C (α-form, decomposes) | [3] |

| 166 °C (β-form) | [3][4][10] | |

| pKa (Strongest Acidic) | 3.24 - 3.51 | [2][11] |

| Appearance | Hygroscopic white to light yellow crystals or powder | [4] |

| Optical Rotation [α]D²⁰ | α-form: +98.0° → +50.9° (in water) | [10] |

| β-form: +27° → +55.6° (in water) | [3][10] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Water | 295 g/L | [4] |

| PBS (pH 7.2) | ~5 mg/mL | [8][12] |

| DMSO | ~5 mg/mL | [8][12] |

| Ethanol | Slightly soluble (hot) | [3][10] |

| Ether | Insoluble | [3][10] |

Table 3: Spectroscopic Data (¹³C and ¹H NMR)

NMR spectral data for this compound can be complex due to the equilibrium between α and β anomers in solution. The following are representative chemical shifts (ppm) in D₂O.

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Source |

| C1 (Anomeric) | 93.12 - 98.70 | 5.285 | [13][14] |

| C2 | 68.06 - 73.52 | 3.809 | [13][14] |

| C3 | 70.88 - 74.27 | 3.903 | [13][14] |

| C4 | 71.96 - 78.22 | 4.266 | [13][14] |

| C5 | 72.03 - 75.59 | 4.396 | [13][14] |

| C6 (Carboxyl) | 173.42 - 178.73 | - | [13][14] |

Note: Specific shifts vary with pH, temperature, and anomeric form. Detailed 1D and 2D NMR spectra are available in public databases such as the Biological Magnetic Resonance Bank (BMRB) and the Human Metabolome Database (HMDB).[14][15]

Biological Role and Signaling Pathways

This compound is the fundamental constituent of pectic polysaccharides in plant cell walls.[1][5] Pectins, which are rich in D-GalA, function as an intercellular cementing material, contributing to cell wall strength and adhesion.[4][5]

During pathogen attack or mechanical damage, plant cell walls are often degraded by microbial enzymes, releasing oligosaccharide fragments known as Oligogalacturonides (OGs). These OGs, short chains of α-1,4-linked this compound, act as Damage-Associated Molecular Patterns (DAMPs). They are recognized by plant cell receptors, such as Wall-Associated Kinases (WAKs), triggering a downstream signaling cascade that activates plant defense responses, including the production of reactive oxygen species (ROS) and defense-related genes.

Caption: D-GalA oligomers as signaling molecules in plant immunity.

Experimental Protocols

Preparation of this compound from Pectin

The primary commercial source of D-GalA is the hydrolysis of pectin.[4] Enzymatic methods are preferred over harsh acid hydrolysis to prevent the degradation of the final product.[16]

Methodology: Enzymatic Hydrolysis of Pectin

-

Substrate Preparation: Suspend commercial pectin (e.g., from citrus peel) in water with stirring to create a solution or suspension (e.g., 60 g in 6 L of water).[17]

-

Enzymatic Digestion: Add a commercial pectinase enzyme preparation to the pectin suspension. Pectinase contains a mixture of enzymes, including polygalacturonase, which hydrolyzes the α-1,4 glycosidic bonds.[16][18]

-

Incubation: Allow the reaction to proceed at an optimal temperature (e.g., 37-50°C) and pH for the enzyme used, typically for 12-24 hours or until the reaction is complete, which can be monitored by measuring the increase in reducing sugars.[17][18]

-

Termination and Clarification: Terminate the reaction (e.g., by boiling). Add sulfuric acid to neutralize any base used for pH adjustment and precipitate proteins.[16] Filter the solution with the aid of diatomaceous earth to remove solids.

-

Decolorization: Treat the filtrate with activated charcoal to remove colored impurities and filter again.[16]

-

Concentration: Evaporate the clarified filtrate in vacuo to obtain a thick syrup.

-

Crystallization and Purification: Extract the syrup with boiling methanol or ethanol. The this compound will crystallize upon cooling.[16] The crystals can be washed with cold 80-90% alcohol and dried in a vacuum desiccator.[3][16]

Caption: Workflow for this compound preparation.

Quantification of this compound

Several methods exist for quantification, including colorimetric assays and chromatography-based techniques like HPLC and LC-MS. HPLC offers high precision, especially after enzymatic hydrolysis of pectin-containing samples.[18]

Methodology: Quantification by Pectinase Hydrolysis and HPLC (PH-HPLC) [18]

-

Sample Preparation:

-

Enzymatic Hydrolysis: Add a defined activity of pectinase (e.g., 2250 U/g of estimated pectin) to the sample. Incubate at 50°C for 24 hours to ensure complete hydrolysis of pectic polysaccharides to monomeric D-GalA.[18]

-

Termination and Filtration: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes). Centrifuge the sample (e.g., 8,000 x g, 10 min) and filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.[19]

-

HPLC Analysis:

-

Column: Use a column suitable for organic acid analysis (e.g., Aminex HPX-87H).

-

Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

-

Detection: Refractive Index (RI) detector or UV detector at ~210 nm.

-

Quantification: Calculate the concentration based on a standard curve prepared with known concentrations of pure this compound.

-

Caption: Workflow for D-GalA quantification via PH-HPLC.

Conclusion

This compound is a fundamentally important monosaccharide, both for its structural role in the plant kingdom and its function as a signaling molecule precursor. Its physicochemical properties make it a versatile building block for biomaterials and a target for analysis in food science, plant biology, and biofuel research. The protocols outlined provide a foundation for the extraction, purification, and quantification of D-GalA, enabling further research into its diverse applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Galacturonic acid (HMDB0002545) [hmdb.ca]

- 3. This compound CAS#: 685-73-4 [m.chemicalbook.com]

- 4. This compound - American Chemical Society [acs.org]

- 5. dev.usbio.net [dev.usbio.net]

- 6. This compound | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-Galacturonic_acid [bionity.com]

- 8. caymanchem.com [caymanchem.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. bmse000216 this compound at BMRB [bmrb.io]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002545) [hmdb.ca]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. US2338534A - Preparation of this compound and its salts - Google Patents [patents.google.com]

- 18. tandfonline.com [tandfonline.com]

- 19. cohesionbio.com.cn [cohesionbio.com.cn]

- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]

The Central Role of D-Galacturonic Acid in Pectin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-Galacturonic acid (GalA) in the biosynthesis of pectin, a major component of the plant cell wall. Pectin's intricate structure and its influence on cell adhesion, plant development, and defense mechanisms make its biosynthetic pathway a critical area of study for advancements in agriculture, biomaterials, and therapeutics. This document provides a detailed overview of the core biochemical reactions, enzymatic kinetics, regulatory pathways, and experimental methodologies central to understanding pectin biosynthesis.

The Pectin Polysaccharide Family

Pectin is not a single molecule but a complex family of galacturonic acid-rich polysaccharides.[1][2][3] The backbone of most pectin types is composed of α-1,4-linked this compound residues.[2] The primary domains of pectin include:

-

Homogalacturonan (HG): A linear polymer of α-1,4-linked this compound, constituting up to 65% of pectin. The GalA residues can be methyl-esterified at the C-6 carboxyl group and O-acetylated at the O-2 or O-3 positions.[2][3]

-

Rhamnogalacturonan I (RG-I): A backbone of alternating α-1,4-D-galacturonic acid and α-1,2-L-rhamnose residues. The rhamnose residues are often substituted with side chains of arabinans and galactans.

-

Rhamnogalacturonan II (RG-II): A highly complex and conserved structure with a short homogalacturonan backbone branched with complex oligosaccharide side chains.[2][3]

The amount and composition of these pectic domains vary between plant species, tissues, and developmental stages, contributing to the diverse functional properties of the cell wall.[4][5]

The Biosynthetic Pathway of UDP-D-Galacturonic Acid

The direct precursor for the incorporation of galacturonic acid into pectin is the nucleotide sugar UDP-D-galacturonic acid (UDP-GalA). Its biosynthesis is a critical control point in pectin production and proceeds through a well-defined pathway primarily located in the cytosol and Golgi apparatus.

The primary pathway for UDP-GalA synthesis involves two key enzymatic steps starting from UDP-glucose (UDP-Glc):

-

Oxidation of UDP-glucose: UDP-glucose dehydrogenase (UGD) catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to yield UDP-D-glucuronic acid (UDP-GlcA). This is an irreversible reaction under physiological conditions.[6]

-

Epimerization of UDP-D-glucuronic acid: UDP-D-glucuronic acid 4-epimerase (UGlcAE or GAE) catalyzes the reversible conversion of UDP-GlcA to UDP-GalA.[6]

An alternative pathway for UDP-GlcA synthesis involves the oxygenation of myo-inositol by myo-inositol oxygenase (MIOX), followed by a salvage pathway to produce UDP-GlcA. However, the UGD-mediated pathway is considered the dominant route for primary cell wall synthesis.[6]

Quantitative Data on Key Enzymes and Pectin Composition

The efficiency and regulation of pectin biosynthesis are governed by the kinetic properties of the involved enzymes and the resulting composition of the cell wall.

Enzyme Kinetics

The following tables summarize the kinetic parameters for key enzymes in the UDP-GalA biosynthetic pathway from various plant sources.

Table 1: Kinetic Parameters of UDP-glucose Dehydrogenase (UGD) Isoforms

| Plant Species | Isoform | Substrate | Km (µM) | Vmax (pkat/g FW) | Reference |

| Zea mays | Isoenzyme A | UDP-Glc | ~380 | 900 | [7] |

| Zea mays | Isoenzyme B | UDP-Glc | ~950 | 240 | [7] |

| Arabidopsis thaliana | UGD1 | UDP-Glc | 15 | - | [8] |

| Arabidopsis thaliana | Other isoforms | UDP-Glc | >100 | - | [8] |

Table 2: Kinetic Parameters of UDP-D-glucuronic acid 4-Epimerase (GAE) Isoforms

| Plant Species | Isoform | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Arabidopsis thaliana | AtUGlcAE1Δ1–64 | UDP-GlcA | 0.72 | 24 | 3.2 x 104 | [6] |

| Bacillus cereus | BcUGAepi | UDP-GlcA | - | 0.25 | - | [9] |

Table 3: Specific Activity of Arabidopsis Galacturonosyltransferases (GAUTs)

| Enzyme | Specific Activity (pmol/min/µg protein) |

| GAUT1:GAUT7 complex | ~110 |

| GAUT1 | ~10 |

| GAUT10 | ~5 |

| GAUT11 | ~2 |

| GAUT13 | ~15 |

| GAUT14 | ~25 |

Note: Data derived from radioactive assays measuring the incorporation of [14C]GalA from UDP-[14C]GalA into an HG acceptor.

Pectin Composition in Plant Tissues

The galacturonic acid content and the degree of methylesterification (DM) are critical parameters that define the properties of pectin.

Table 4: Galacturonic Acid Content and Degree of Methylesterification in Various Plant Sources

| Plant Source | Tissue | Galacturonic Acid (% of cell wall) | Degree of Methylesterification (%) |

| Apple | Pomace | 15-20 | 60-75 |

| Citrus | Peel | 20-30 | 50-80 |

| Sugar Beet | Pulp | 15-25 | 40-60 |

| Sunflower | Head | 20-25 | 30-50 |

| Tomato | Fruit | 10-15 | 30-70 |

Regulatory Networks Controlling Pectin Biosynthesis

Pectin biosynthesis is tightly regulated by complex signaling networks to meet the demands of cell growth, development, and defense.

Gibberellin Signaling Pathway

The phytohormone gibberellin (GA) positively regulates pectin biosynthesis. In the absence of GA, DELLA proteins, which are repressors of GA signaling, interact with and inhibit the MYB-bHLH-WD40 (MBW) transcriptional complex and TRANSPARENT TESTA GLABRA2 (TTG2).[1][10][11] The MBW complex and TTG2 are key regulators of pectin biosynthesis gene expression.[1][10][11] When GA is present, it binds to its receptor GID1, leading to the degradation of DELLA proteins. This releases the MBW complex and TTG2 to synergistically activate downstream target genes, such as GLABRA2, promoting pectin biosynthesis.[10][11]

Wall-Associated Kinase (WAK) Signaling

Wall-Associated Kinases (WAKs) are receptor-like kinases that span the plasma membrane and have an extracellular domain that binds to pectin in the cell wall.[12][13] WAKs function as sensors of cell wall integrity. Binding of pectin, particularly oligogalacturonides (OGs) released during cell expansion or pathogen attack, activates WAKs.[14][15] This activation initiates a downstream signaling cascade, including the activation of Mitogen-Activated Protein Kinases (MAPKs) such as MPK3 and MPK6.[12][14] This signaling pathway leads to changes in gene expression related to cell wall modification, defense responses, and cell expansion.[12][14]

Experimental Protocols

Extraction and Quantification of Nucleotide Sugars by HPLC-MS

This protocol describes a method for the absolute quantification of UDP-sugars from plant tissues.

Materials:

-

Liquid nitrogen

-

Chloroform/methanol (3:7, v/v), pre-chilled to -20°C

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges with porous graphitic carbon

-

Acetonitrile

-

Ammonium acetate

-

HPLC system coupled with a mass spectrometer (e.g., Orbitrap)

Procedure:

-

Sample Preparation: Freeze 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add 250 µL of the pre-chilled chloroform/methanol solution to the powdered tissue. Incubate at -20°C for 2 hours, vortexing every 30 minutes. Add 400 µL of ultrapure water, vortex thoroughly, and centrifuge at 14,000 x g for 5 minutes. Collect the upper aqueous phase.

-

SPE Cleanup: Condition the porous graphitic carbon SPE cartridge according to the manufacturer's instructions. Apply the aqueous extract to the cartridge. Wash the cartridge to remove interfering compounds and elute the nucleotide sugars with an appropriate solvent mixture (e.g., acetonitrile/water with a small percentage of acid).

-

HPLC-MS Analysis:

-

Column: Porous graphitic carbon column (e.g., Hypercarb™).

-

Mobile Phase A: 20 mM ammonium acetate, pH 9.5.

-

Mobile Phase B: 100% acetonitrile.

-

Gradient: Develop a suitable gradient to separate the different UDP-sugars.

-

MS Detection: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecules of the UDP-sugars.

-

-

Quantification: Generate external calibration curves for each UDP-sugar of interest using authentic standards. An internal standard (e.g., UDP) can be used to correct for variations in extraction efficiency and instrument response.

UDP-glucose Dehydrogenase (UGD) Activity Assay

This spectrophotometric assay measures UGD activity by monitoring the production of NADH at 340 nm.

Materials:

-

Plant protein extract

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

UDP-glucose solution

-

NAD+ solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, a saturating concentration of NAD+ (e.g., 1 mM), and the plant protein extract.

-

Initiation: Start the reaction by adding UDP-glucose to a final concentration that spans the expected Km value (e.g., 0-1 mM).

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of NADH production is directly proportional to the UGD activity.

-

Blank: Prepare a blank reaction without UDP-glucose to subtract any background absorbance changes.

-

Kinetic Analysis: To determine Km and Vmax, vary the concentration of UDP-glucose while keeping the NAD+ concentration saturating, and vice versa. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Galacturonosyltransferase (GAUT) Activity Assay

This radioactive filter assay measures the incorporation of radiolabeled galacturonic acid into a polygalacturonic acid acceptor.

Materials:

-

Purified or partially purified GAUT enzyme preparation

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.3)

-

Oligogalacturonide (OGA) acceptor (e.g., DP 7-23)

-

UDP-D-[14C]GalA (radiolabeled substrate)

-

MnCl2

-

Ethanol

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, OGA acceptor, MnCl2, and the enzyme preparation.

-

Initiation: Start the reaction by adding UDP-D-[14C]GalA. Incubate at the optimal temperature (e.g., 30°C) for a set time (e.g., 1-2 hours).

-

Termination and Precipitation: Stop the reaction by adding ethanol to precipitate the elongated polysaccharide product.

-

Filtration: Filter the reaction mixture through a glass fiber filter to capture the precipitated radioactive product. Wash the filter with ethanol to remove unincorporated UDP-D-[14C]GalA.

-

Quantification: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the GAUT activity.

Conclusion

This compound is the cornerstone of pectin structure and its biosynthesis is a highly regulated and complex process. Understanding the enzymatic machinery, kinetic parameters, and regulatory networks that govern the production of UDP-D-galacturonic acid and its polymerization into pectin is fundamental for manipulating plant cell wall properties. The experimental protocols provided in this guide offer a starting point for researchers to further investigate this critical area of plant biology, with potential applications in improving crop resilience, developing novel biomaterials, and designing targeted therapeutics.

References

- 1. Gibberellin signaling regulates pectin biosynthesis in Arabidopsis [english.sdau.edu.cn]

- 2. esalq.usp.br [esalq.usp.br]

- 3. Frontiers | Pectin Synthesis and Pollen Tube Growth in Arabidopsis Involves Three GAUT1 Golgi-Anchoring Proteins: GAUT5, GAUT6, and GAUT7 [frontiersin.org]

- 4. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UDP-glucose dehydrogenases of maize: a role in cell wall pentose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arabidopsis MAP-Kinase 3 Phosphorylates UDP-Glucose Dehydrogenase: a Key Enzyme Providing UDP-Sugar for Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gibberellin signaling regulates pectin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pectin activation of MAP kinase and gene expression is WAK2 dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wall-associated kinase - Wikipedia [en.wikipedia.org]

- 14. The state of cell wall pectin monitored by wall associated kinases: A model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The cell wall-associated kinases, WAKs, as pectin receptors [frontiersin.org]

D-Galacturonic Acid: A Versatile Precursor for Microbial Biosynthesis of High-Value Chemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-galacturonic acid, the principal monosaccharide component of pectin, represents a largely underutilized and abundant renewable resource. Pectin is a major constituent of agro-industrial residues such as citrus peels and sugar beet pulp.[1] The microbial conversion of this compound into value-added chemicals, including biofuels, bioplastics, and pharmaceutical precursors, offers a promising avenue for the development of sustainable biorefineries. This technical guide provides a comprehensive overview of the key biosynthetic pathways that utilize this compound as a precursor, detailed experimental protocols for relevant research, and quantitative data to support metabolic engineering and process optimization efforts.

Core Biosynthetic Pathways from this compound

Microorganisms, particularly fungi and bacteria, possess diverse metabolic pathways for the catabolism of this compound.[2] Through metabolic engineering, these native pathways can be repurposed and novel pathways can be introduced to facilitate the production of a range of valuable compounds.

L-Ascorbic Acid (Vitamin C) Biosynthesis

L-ascorbic acid, an essential nutrient and widely used antioxidant, can be synthesized from this compound. This bioconversion mimics a pathway found in plants.[3] The process typically involves the heterologous expression of plant-derived enzymes in a microbial host, such as Aspergillus niger, which can naturally metabolize this compound.[3][4]

The engineered pathway begins with the native fungal reduction of this compound to L-galactonic acid.[3] Subsequent steps involve the conversion of L-galactonic acid to L-galactono-1,4-lactone and its final oxidation to L-ascorbic acid, catalyzed by heterologously expressed enzymes.[3]

Engineered pathway for L-ascorbic acid biosynthesis from this compound.

Quantitative Data for L-Ascorbic Acid Production

| Host Organism | Precursor | Product Titer (mg/L) | Reference |

| Aspergillus niger | This compound | 170 | [5] |

| Aspergillus niger | Pectin-rich biomass | Up to 170 | [5] |

| Saccharomyces cerevisiae | L-Galactose | ~100 | [6] |

Mucic Acid (Galactaric Acid) Biosynthesis

Mucic acid, a dicarboxylic acid, has applications as a building block for polymers and as a chelating agent. Its production from this compound is achieved by introducing a single enzymatic step, the oxidation of this compound, catalyzed by a uronate dehydrogenase (UDH), an enzyme found in some bacteria.[7][8] To channel the metabolic flux towards mucic acid, the endogenous this compound catabolic pathway in the host organism, such as Trichoderma reesei or Aspergillus niger, must be disrupted.[7][9]

Engineered pathway for mucic acid production from this compound.

Quantitative Data for Mucic Acid Production

| Host Organism | Co-substrate | Product Titer (g/L) | Yield (g/g) | Reference |

| Trichoderma sp. (marine) | D-Xylose/Lactose | 25 | 1.0 - 1.1 | [7] |

| Trichoderma sp. D-221704 | Glucose | 53 | 0.99 | [2] |

| Trichoderma reesei D-161646 | Glucose | 31 | - | [2] |

| Coniochaeta sp. | D-Glucose | - | 0.82 | [10] |

L-Galactonic Acid Biosynthesis

L-galactonic acid is an intermediate in the fungal this compound catabolic pathway and can be a precursor for L-ascorbic acid synthesis.[11] By deleting the gene encoding L-galactonate dehydratase, the second step in the native fungal pathway, microorganisms like Aspergillus niger and Trichoderma reesei can be engineered to accumulate and secrete L-galactonic acid.[11][12]

Engineered pathway for L-galactonic acid production.

Quantitative Data for L-Galactonic Acid Production

| Host Organism | Substrate | Product Titer (g/L) | Yield (g/g substrate) | Reference |

| Trichoderma reesei Δlgd1 | This compound | - | 0.6 - 0.9 | [12] |

| Aspergillus niger ΔgaaB | This compound | - | 0.6 - 0.9 | [12] |

| Aspergillus niger | Orange Peel (pectin) | - | ~0.9 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the metabolic engineering of microorganisms for the bioconversion of this compound.

Microbial Strain Development

General workflow for fungal strain engineering.

This protocol is adapted from methodologies described for precise genome editing in A. niger.[4][7][11]

-

Guide RNA (gRNA) Design and Synthesis:

-

Design two gRNAs targeting the 5' and 3' ends of the gene of interest using a suitable online tool.

-

Synthesize the gRNAs in vitro using a commercially available kit.

-

-

Donor DNA Preparation:

-

Amplify the upstream and downstream homologous regions (typically 1-1.5 kb) of the target gene via PCR.

-

Amplify a selection marker cassette (e.g., pyrG).

-

Assemble the two homology arms and the selection marker using fusion PCR or Gibson assembly to create the donor DNA cassette.

-

-

Protoplast Preparation:

-

Grow A. niger mycelia in a suitable liquid medium (e.g., YEME) for 16-24 hours.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 1.2 M MgSO₄).

-

Resuspend the mycelia in a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer and incubate at 30°C with gentle shaking until protoplasts are formed.

-

Separate protoplasts from mycelial debris by filtration through sterile cotton wool.

-

-

Transformation:

-

Mix the prepared protoplasts (10⁷-10⁸) with the Cas9 protein, the synthesized gRNAs, and the donor DNA cassette.

-

Add a PEG-CaCl₂ solution and incubate on ice.

-

Plate the transformation mixture onto selective regeneration agar plates.

-

-

Selection and Verification:

-

Incubate the plates until transformants appear.

-

Isolate genomic DNA from putative transformants.

-

Verify the correct gene deletion/insertion by PCR using primers flanking the target locus.

-

Fermentation and Bioconversion

-

Media Preparation:

-

Prepare a defined minimal medium containing a nitrogen source (e.g., ammonium sulfate), salts, and trace elements.

-

As a carbon source, add this compound (e.g., 10-20 g/L) and a co-substrate if required (e.g., glucose or xylose, 2-5 g/L).[11] For pH-sensitive fermentations, use a buffered medium.

-

Sterilize the medium by autoclaving or filtration.

-

-

Inoculation and Cultivation:

-

Inoculate the flasks with a defined number of spores or a pre-grown mycelial culture.

-

Incubate at the optimal temperature (e.g., 28-30°C) with shaking (e.g., 200-250 rpm).

-

-

Sampling and Analysis:

-

Take samples at regular intervals.

-

Separate the biomass from the supernatant by centrifugation or filtration.

-

Analyze the supernatant for substrate consumption and product formation using HPLC.

-

For higher product titers, a fed-batch strategy is often employed.[2][10]

-

Initial Batch Phase:

-

Start with a batch culture in a bioreactor with a defined medium containing a limiting amount of the carbon source.

-

Control pH, temperature, and dissolved oxygen at optimal levels.

-

-

Feeding Phase:

-

Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start feeding a concentrated solution of this compound and any necessary co-substrate.

-

Maintain a low concentration of the co-substrate to avoid catabolite repression.

-

-

Monitoring and Control:

-

Continuously monitor and control key fermentation parameters.

-

Take samples periodically to measure biomass, substrate, and product concentrations.

-

Enzyme Expression and Purification

This protocol outlines the general steps for expressing a His-tagged enzyme.[14][15]

-

Cloning:

-

Clone the gene of interest into an appropriate expression vector containing a His-tag sequence.

-

-

Transformation and Expression:

-

Transform the expression vector into a suitable E. coli or yeast strain.

-

Grow the cells in a suitable medium and induce protein expression (e.g., with IPTG for E. coli).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing a lysozyme (for E. coli) or by mechanical disruption (for yeast), and protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Column Preparation:

-

Equilibrate a Ni-NTA agarose column with a binding buffer.

-

-

Binding:

-

Load the clarified cell lysate onto the column.

-

-

Washing:

-

Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.

-

-

Buffer Exchange:

-

If necessary, remove the imidazole by dialysis or gel filtration.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and its bioconversion products.[16][17][18]

-

Sample Preparation:

-

Centrifuge fermentation samples to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: A column suitable for organic acid analysis, such as a Rezex ROA-Organic Acid H+ (8%) column.

-

Mobile Phase: A dilute acid solution, typically 5 mM H₂SO₄.

-

Flow Rate: 0.5-0.6 mL/min.

-

Temperature: 50-60°C.

-

Detection: Refractive Index (RI) or UV (at ~210 nm).

-

-

Quantification:

-

Prepare standard curves for this compound and the expected products.

-

Quantify the concentrations in the samples by comparing their peak areas to the standard curves.

-

Conclusion

This compound, derived from abundant pectin-rich biomass, is a highly promising precursor for the sustainable production of a wide range of valuable chemicals. Through the application of metabolic engineering principles and advanced biotechnological tools, microbial cell factories can be developed to efficiently convert this C6 sugar acid into L-ascorbic acid, mucic acid, L-galactonic acid, and other compounds with significant industrial applications. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and developers with the necessary information to advance the field of pectin valorization and contribute to the growing bio-based economy.

References

- 1. benchchem.com [benchchem.com]

- 2. cris.vtt.fi [cris.vtt.fi]

- 3. researchgate.net [researchgate.net]

- 4. A new approach to Cas9-based genome editing in Aspergillus niger that is precise, efficient and selectable | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Production of l-Ascorbic Acid by Metabolically Engineered Saccharomyces cerevisiae and Zygosaccharomyces bailii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A new approach to Cas9-based genome editing in Aspergillus niger that is precise, efficient and selectable - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fungal transformations [bio-protocol.org]

- 13. A new approach to Cas9-based genome editing in Aspergillus niger that is precise, efficient and selectable | Journal Article | PNNL [pnnl.gov]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

D-Galacturonic Acid: A Comprehensive Technical Guide on its Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galacturonic acid, a sugar acid derived from D-galactose, is a molecule of profound significance in the realms of plant biology, microbiology, and biotechnology. As the principal constituent of pectin, it is one of the most abundant carbohydrates in the plant kingdom. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its structural importance in the plant cell wall. Furthermore, it presents a comprehensive overview of the key experimental protocols for its extraction, quantification, and analysis. The guide also elucidates the intricate metabolic pathways in microorganisms and the crucial signaling roles of its oligomeric forms in plants, visualized through detailed diagrams. This document serves as a critical resource for researchers and professionals in drug development and related scientific fields, offering a foundational understanding of this compound's biochemical landscape.

Discovery and History

The journey to understanding this compound is intrinsically linked to the study of pectin, the complex polysaccharide it forms.

-

1824: Henri Braconnot, a French chemist and botanist, first described the gelling substance from fruits and vegetables, which he named "pectin."[1] This marked the initial step towards identifying its fundamental components.

-

1917: The definitive isolation and identification of this compound were achieved by Felix Ehrlich.[1] He successfully hydrolyzed pectin to yield its primary monomeric unit, this compound, thereby establishing its role as the backbone of this ubiquitous plant polysaccharide.[1]

Since these initial discoveries, research has expanded to elucidate the complex structure of pectin, revealing that it is not a simple homopolymer but a collection of polysaccharides rich in this compound.[2][3][4]

This compound in the Plant Cell Wall

This compound is the monomeric unit of homogalacturonan, the most abundant polysaccharide in the pectin network of plant cell walls.[2][5][6] These chains of α-(1→4)-linked this compound residues are crucial for the structural integrity and physiological functions of the cell wall.[1][2][6]

The carboxyl group at the C6 position of the galacturonic acid unit can be methyl-esterified, influencing the gelling properties of pectin.[4][7] This structural feature is vital for cell adhesion, plant defense, and overall plant development.[6]

Quantitative Data

Pectin Content in Various Plant Sources

The abundance of this compound is directly related to the pectin content of the plant material. The following table summarizes the pectin content in several common sources.

| Pectin Food Source | Pectin Content ( g/100g edible weight) |

| Cornflakes | 2.5 |

| Carrot | 0.8 |

| Peach | 0.7 |

| Peas | 0.6 |

| Apple | 0.5 |

| Beans | 0.4 |

| Potato | 0.3 |

(Data sourced from DiVA portal)

Yield of this compound from Pectin Hydrolysis

The liberation of this compound from pectin is a critical step for its analysis and utilization. Different hydrolysis methods yield varying amounts of the monomer.

| Hydrolysis Method | Pectin Source | This compound Yield (mg/g) | Reference |

| Enzymatic (Crude enzyme from recombinant T. reesei) | Pomelo Peel | 151.1 | [8] |

| Enzymatic (Resting-cell catalysis with G. oxydans) | Pectin | 96.9% degradation rate | [2] |

| Acid Hydrolysis (HCl) | Commercial Citrus Pectin | ~75% (titrated acidity) | [9] |

Experimental Protocols

Enzymatic Hydrolysis of Pectin for this compound Production

This method utilizes pectinases to specifically cleave the glycosidic bonds in pectin, releasing this compound.

Objective: To hydrolyze pectin into its monomeric this compound units using enzymatic catalysis.

Materials:

-

Pectin solution (e.g., 4.0 g/L commercial pectin)

-

Pectinase (e.g., from Aspergillus aculeatus) with a specified activity (e.g., 2250 U/g pectin)

-

Buffer solution (e.g., 100 mM sodium acetate, pH 5.5)

-

Water bath or incubator set to 50°C

Procedure:

-

Prepare a pectin solution of the desired concentration in the appropriate buffer.

-

Pre-equilibrate the pectin solution and the enzyme solution to 50°C.

-

Add the pectinase to the pectin solution at the specified loading.

-

Incubate the mixture at 50°C for 24 hours with gentle agitation.

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

The resulting solution containing this compound can then be used for quantification by methods such as HPLC.[10][11]

Acid Hydrolysis of Pectin for this compound Liberation

This protocol uses strong acid and heat to break down the pectin polysaccharide.

Objective: To hydrolyze pectin into its constituent monosaccharides, including this compound, using acid catalysis.

Materials:

-

Pectin sample

-

Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA) at various concentrations (e.g., 0.2 M, 1 M, 2 M)

-

Heating block or water bath capable of reaching 80°C and 100°C

Procedure:

-

Weigh a known amount of the pectin sample into a reaction vial.

-

Add a defined volume of the acid solution (e.g., 2 M TFA).

-

Seal the vial and heat at a specific temperature (e.g., 100°C) for a set duration (e.g., 1-3 hours). Note that prolonged heating can lead to the degradation of the liberated sugars.[12]

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid with a suitable base (e.g., NaOH) to a pH of approximately 7.0.

-

The hydrolysate can then be analyzed for its this compound content.[12]

Colorimetric Determination of this compound (m-Hydroxydiphenyl Method)

This is a widely used spectrophotometric method for the quantification of uronic acids.

Objective: To quantify the concentration of this compound in a sample based on a colorimetric reaction.

Materials:

-

Sample containing this compound

-

Sulfuric acid/tetraborate solution (0.0125 M sodium tetraborate in concentrated H₂SO₄)

-

m-hydroxydiphenyl (MHDP) reagent (0.15% w/v in 0.5% NaOH)

-

This compound standard solutions for calibration curve

-

Spectrophotometer

Procedure:

-

Pipette an aliquot of the sample or standard into a glass test tube and cool in an ice bath.

-

Add the sulfuric acid/tetraborate solution and mix thoroughly.

-

Heat the mixture in a boiling water bath for a precise time (e.g., 5 minutes).

-

Cool the tubes back in an ice bath.

-

Add the m-hydroxydiphenyl reagent and vortex immediately.

-

Allow the color to develop at room temperature for a set time.

-

Measure the absorbance at 520 nm against a reagent blank.

-

The concentration of this compound in the sample is determined by comparing its absorbance to the standard curve.[13][14]

HPLC Analysis of this compound

High-Performance Liquid Chromatography provides a precise and sensitive method for the separation and quantification of this compound.

Objective: To separate and quantify this compound in a sample using HPLC.

Materials:

-

HPLC system with a suitable column (e.g., Aminex HPX-87H)

-

Mobile phase (e.g., dilute sulfuric acid, such as 5 mM)

-

Detector (e.g., Refractive Index or UV detector at 210 nm)

-

This compound standard for calibration

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 0.6 mL/min) and temperature (e.g., 65°C).

-

Prepare a series of this compound standards of known concentrations to generate a calibration curve.

-

Filter the samples and standards through a 0.22 µm syringe filter before injection.

-

Inject a fixed volume of the sample and standards into the HPLC system.

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.[11][15]

Signaling Pathways and Metabolic Workflows

Fungal Catabolic Pathway for this compound

Filamentous fungi have evolved an efficient pathway to utilize this compound as a carbon source. This pathway involves a series of enzymatic reductions and conversions.

Caption: Fungal catabolic pathway of this compound.

Bacterial Catabolic Pathway for this compound

Bacteria employ a different strategy for this compound catabolism, often involving an oxidative pathway.

Caption: Bacterial isomerase pathway for this compound catabolism.

Biosynthesis of UDP-D-Galacturonic Acid in Plants

The activated form of this compound, UDP-D-Galacturonic acid, is synthesized from UDP-D-glucuronic acid, a key step in pectin biosynthesis.

Caption: Biosynthesis pathway of UDP-D-Galacturonic acid for pectin synthesis.

Oligogalacturonide (OGA) Signaling Pathway in Plants

Fragments of pectin, known as oligogalacturonides, act as damage-associated molecular patterns (DAMPs) that trigger plant defense responses.

Caption: Oligogalacturonide signaling pathway in plant defense.

Conclusion

This compound, from its initial discovery as a component of pectin to its current status as a key molecule in plant science and biotechnology, continues to be an area of active research. Its fundamental role in the structure of the plant cell wall, its diverse metabolic fates in microorganisms, and its function as a signaling molecule in plant defense highlight its multifaceted importance. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for researchers and professionals to further explore and harness the potential of this significant biomolecule. The continued study of this compound holds promise for advancements in areas ranging from sustainable biomaterials and biofuels to novel strategies for enhancing crop resilience and developing new therapeutic agents.

References

- 1. Engineering Filamentous Fungi for Conversion of this compound to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Down-regulation of UDP-glucuronic Acid Biosynthesis Leads to Swollen Plant Cell Walls and Severe Developmental Defects Associated with Changes in Pectic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 9. US2338534A - Preparation of this compound and its salts - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agritrop.cirad.fr [agritrop.cirad.fr]

- 14. researchgate.net [researchgate.net]

- 15. pectinworld.com [pectinworld.com]

The Uronic Acid Pathway and D-Galacturonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The uronic acid pathway is a crucial metabolic route for the synthesis of glucuronic acid, pentoses, and, in many animals, ascorbic acid. This pathway plays a significant role in detoxification processes through glucuronidation, the synthesis of essential glycosaminoglycans, and the metabolism of various xenobiotics. D-Galacturonic acid, the primary component of pectin, is a key uronic acid that can be metabolized through related pathways, particularly in microorganisms. This technical guide provides an in-depth exploration of the core biochemical reactions of the uronic acid pathway and this compound metabolism, presents quantitative data, details relevant experimental protocols, and visualizes these complex systems to support research and development in related fields.

The Uronic Acid Pathway: Core Metabolism and Regulation

The uronic acid pathway, also known as the glucuronic acid pathway, is an alternative route for glucose metabolism that does not generate ATP.[1] Its primary functions are biosynthetic and detoxifying. The pathway is predominantly active in the cytoplasm of liver cells.[2]

The initial steps of the pathway involve the conversion of glucose-6-phosphate to UDP-glucuronate, the activated form of glucuronic acid.[3] UDP-glucuronate is a central molecule that serves as a precursor for several critical biological processes.[3][4]

Key functions of the uronic acid pathway include:

-

Detoxification: UDP-glucuronate is the donor of glucuronic acid in conjugation reactions catalyzed by UDP-glucuronosyltransferases. This process, known as glucuronidation, increases the water solubility of various compounds, including bilirubin, steroids, and numerous drugs, facilitating their excretion.[1][3][5]

-

Glycosaminoglycan (GAG) Synthesis: UDP-glucuronate is a precursor for the synthesis of GAGs such as hyaluronic acid, chondroitin sulfate, and heparin.[3][4][6]

-

Ascorbic Acid (Vitamin C) Synthesis: In many animals, the uronic acid pathway is the source of L-ascorbic acid.[3][4] However, humans and other primates lack the enzyme L-gulonolactone oxidase, which is required for the final step of vitamin C synthesis, making it an essential dietary nutrient.[2][3]

-

Pentose Metabolism: The pathway can produce L-xylulose, which can be further metabolized into the pentose phosphate pathway.[1][7]

Signaling Pathway of Uronic Acid Metabolism

The following diagram illustrates the core steps of the uronic acid pathway, starting from glucose-6-phosphate.

Figure 1: The Uronic Acid Pathway.

Regulation of the Uronic Acid Pathway

The uronic acid pathway is tightly regulated to meet the metabolic needs of the organism.[4] Key regulatory points include:

-

Substrate Availability: The concentration of glucose-6-phosphate influences the overall flux through the pathway.

-

Enzyme Activity: The activity of key enzymes, such as UDP-glucose dehydrogenase, is a critical control point.[4]

-

Hormonal Signals: Hormonal signals can modulate the expression of genes encoding the pathway's enzymes.[4]

-

Drug Induction: Certain drugs, such as barbital and chlorobutanol, can induce the synthesis of enzymes in the uronic acid pathway, leading to increased production of glucuronic acid for their detoxification.[3][8][9]

This compound: Properties and Metabolism

This compound is a sugar acid and the primary component of pectin, a complex polysaccharide found in the cell walls of plants. It is structurally similar to D-galactose, with a carboxylic acid group at the C-6 position.[10]

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₇ | [11] |

| Molecular Weight | 194.14 g/mol | [11] |

| CAS Number | 685-73-4 | |

| Melting Point (α-form, monohydrate) | 159 °C | |

| Melting Point (β-form) | 166 °C | |

| Optical Rotation (α-form, in water) | [α]D²⁰ +98.0° → +50.9° | |

| Solubility | Soluble in water, slightly soluble in hot alcohol, practically insoluble in ether. |

This compound Catabolism

Microorganisms, particularly those that degrade plant biomass, have evolved pathways to catabolize this compound.[12][13] In fungi, a common pathway involves the reduction of this compound to L-galactonic acid.[14] In bacteria, two main pathways have been identified: an oxidative pathway and an isomerase pathway.[13][15]

The diagram below outlines a generalized microbial pathway for this compound catabolism.

Figure 2: Microbial this compound Catabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the uronic acid pathway and this compound analysis.

Quantification of this compound using HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of this compound, often after enzymatic or acid hydrolysis of pectin-containing samples.[16][17]

Objective: To quantify the concentration of this compound in a sample.

Materials:

-

HPLC system with a UV or Refractive Index (RI) detector

-

Reverse-phase C18 column (e.g., Newcrom R1)[18]

-

Mobile phase: Acetonitrile, water, and phosphoric acid (for UV detection) or formic acid (for MS-compatible applications).[18]

-

This compound standard

-

Pectinase (for enzymatic hydrolysis)

-

Sulfuric acid (for acid hydrolysis)

-

Sample containing pectin or this compound

Workflow Diagram:

Figure 3: HPLC Analysis Workflow.

Procedure:

-

Sample Preparation and Hydrolysis:

-

Enzymatic Hydrolysis: Incubate the sample with pectinase (e.g., 2250 U/g pectin) at an optimal temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours) to release this compound monomers.[16]

-

Acid Hydrolysis: Treat the sample with a strong acid (e.g., sulfuric acid) and heat to break down the polysaccharide chains. Note that this method can lead to degradation of the released monosaccharides.[16]

-

-

Chromatographic Conditions:

-

Column: Newcrom R1 or equivalent C18 column.[18]

-

Mobile Phase: A suitable mixture of acetonitrile, water, and an acidifier like phosphoric or formic acid. The exact composition should be optimized for the specific column and separation requirements.[18]

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject each standard and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration.

-

-

Sample Analysis:

-

Inject the hydrolyzed sample into the HPLC system.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Enzyme Kinetics of UDP-Glucose Dehydrogenase

Determining the kinetic parameters of key enzymes like UDP-glucose dehydrogenase is essential for understanding the regulation of the uronic acid pathway.

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for UDP-glucose dehydrogenase.

Materials:

-

Spectrophotometer

-

UDP-glucose dehydrogenase

-

UDP-glucose (substrate)

-

NAD+ (cofactor)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

-

Assay Principle: The activity of UDP-glucose dehydrogenase is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

-

Reaction Setup:

-

Prepare a series of reaction mixtures in cuvettes, each containing the reaction buffer, a fixed concentration of NAD+, and varying concentrations of UDP-glucose.

-

Initiate the reaction by adding a fixed amount of UDP-glucose dehydrogenase to each cuvette.

-

-

Data Collection:

-

Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time.

-

Determine the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

Plot the initial velocity (v₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software.

-

Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]) to determine Km and Vmax.

-

Conclusion

The uronic acid pathway and the metabolism of this compound are integral to various biological processes, from detoxification and structural biosynthesis in mammals to carbon source utilization in microorganisms. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is crucial for advancing research in areas such as drug metabolism, biofuel production, and the development of novel therapeutics. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals working in these dynamic fields.

References

- 1. koracademy.com [koracademy.com]

- 2. youtube.com [youtube.com]

- 3. 103.47.12.35 [103.47.12.35]

- 4. microbenotes.com [microbenotes.com]

- 5. Uronic Acid Pathway : Steps and Significance | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Class 10 uronic acid pathway | PPTX [slideshare.net]

- 9. Uronic acid pathway | PPSX [slideshare.net]

- 10. Genomewide and Enzymatic Analysis Reveals Efficient this compound Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound catabolism in microorganisms and its biotechnological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An evolutionary conserved this compound metabolic pathway operates across filamentous fungi capable of pectin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway [frontiersin.org]

- 16. tandfonline.com [tandfonline.com]

- 17. shodexhplc.com [shodexhplc.com]

- 18. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for the Quantification of D-Galacturonic Acid in Fruit Peels

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Galacturonic acid is the principal monosaccharide unit of pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants.[1][2][3] The quantification of this compound is crucial for determining the purity and composition of pectin extracts from various sources, including fruit peels. This information is vital for the food, pharmaceutical, and cosmetic industries where pectin is utilized as a gelling agent, stabilizer, and functional ingredient.[1][3] Fruit peels, often considered agricultural waste, are a rich and sustainable source of pectin.[4][5] This document provides detailed application notes and protocols for the accurate quantification of this compound in fruit peel samples.

Data Presentation: this compound Content in Various Fruit Peels

The following table summarizes the quantitative data for this compound (often reported as anhydrouronic acid or galacturonic acid content) found in the peels of various fruits, as determined by different analytical methods.

| Fruit Peel | This compound Content (%) | Analytical Method | Reference |

| Banana (Musa sapientum L.) | 90.07 | Titrimetric | [6] |

| Banana (Musa sapientum cv. Kluai Nam Wa) | 66.67 | Not Specified | [6] |

| Banana and Papaya Mix | 64.50 - 67.18 | Not Specified | [7] |

| Kepok Banana | 79.96 | Titrimetric | [8] |

| Mango (Mangifera indica) | 83.10 - 89.01 | Not Specified | [9] |

| Mango (Mangifera indica) | 63.4 | Not Specified | [10] |

| Citrus Fruits (General) | 24.1 - 29.8 | Not Specified | [11] |

| Citrus limon | 83.16 | Not Specified | [12] |

| Citrus limetta | 72.68 | Not Specified | [12] |

| Citrus maxima | 93.28 | Not Specified | [12] |

| Citrus sinensis | 75.68 | Not Specified | [12] |

| Citrus jambhiri | 73.92 | Not Specified | [12] |

| Citrus sudachi | 93.28 | Not Specified | [12] |

| Citrus hystrix | 91.52 | Not Specified | [12] |

| Pomelo | 78 | HPAEC-Fluorescence | [13] |

Experimental Protocols

This section details the methodologies for three common techniques used to quantify this compound in fruit peel extracts: Enzymatic Assay, Spectrophotometric (m-hydroxydiphenyl) Method, and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Enzymatic Assay for this compound Quantification

This method utilizes the enzyme uronate dehydrogenase to specifically oxidize this compound, leading to the formation of NADH, which can be measured spectrophotometrically at 340 nm.[14]

Materials and Reagents:

-

Uronate dehydrogenase

-

Nicotinamide adenine dinucleotide (NAD+)

-

This compound standard solution

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer

-

Cuvettes

-

Micropipettes

-

Fruit peel extract (prepared by hot water or acid extraction and appropriately diluted)

Procedure:

-

Sample Preparation:

-

Mill dried fruit peel to pass through a 0.5 mm screen.

-

Extract a known weight of the milled peel (e.g., 1 g) with hot water (e.g., 80-90°C) for a specified time.[14]

-

Quantitatively transfer the extract to a volumetric flask, make up to a known volume with distilled water, and filter.

-

Dilute the clear filtrate as necessary to fall within the linear range of the assay.

-

-

Assay Setup:

-

Prepare a reaction mixture in a cuvette containing the buffer solution, NAD+, and the fruit peel extract sample.

-

Prepare a blank cuvette containing the buffer solution and NAD+ but no sample.

-

Prepare a standard cuvette with a known concentration of this compound standard solution.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding uronate dehydrogenase to the sample and standard cuvettes.

-

Incubate the cuvettes at a controlled temperature (e.g., 37°C) for a specific time to allow the reaction to go to completion.

-

-

Measurement:

-

Measure the absorbance of the sample and standard at 340 nm against the blank.[14]

-

The increase in absorbance is directly proportional to the amount of NADH formed, and thus to the concentration of this compound.

-

-

Calculation:

-

Calculate the concentration of this compound in the sample by comparing its absorbance to the absorbance of the known standard.

-

Workflow Diagram:

Protocol 2: Spectrophotometric Quantification using the m-Hydroxydiphenyl Method

This colorimetric method is based on the reaction of uronic acids with m-hydroxydiphenyl in a sulfuric acid/tetraborate solution to produce a colored complex that can be measured at 520 nm.[15]

Materials and Reagents:

-

Sulfuric acid (concentrated)

-

Sodium tetraborate

-

m-hydroxydiphenyl reagent

-

This compound standard solution

-

Spectrophotometer

-

Vortex mixer

-

Ice bath

-

Water bath

-

Fruit peel extract (hydrolyzed)

Procedure:

-

Sample Hydrolysis:

-

Pectin in the fruit peel extract must first be hydrolyzed to release this compound. This is typically achieved by acid hydrolysis (e.g., with sulfuric acid).[15]

-

-

Reaction Setup:

-

Pipette a small volume of the hydrolyzed sample or standard into a test tube.

-

Place the tubes in an ice bath.

-

Carefully add concentrated sulfuric acid containing sodium tetraborate and mix well using a vortex mixer.

-

-

Color Development:

-

Heat the tubes in a boiling water bath for a specific time (e.g., 5 minutes).

-

Cool the tubes back down in an ice bath.

-

Add the m-hydroxydiphenyl reagent and mix immediately.

-

Allow the color to develop at room temperature for a set period.

-

-

Measurement:

-

Measure the absorbance of the samples and standards at 520 nm against a reagent blank.[15]

-

-

Calculation:

-

Construct a standard curve by plotting the absorbance of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the sample from the standard curve.

-

Logical Relationship Diagram:

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. De-Oiled Citrus Peels as Feedstock for the Production of Pectin Oligosaccharides and Its Effect on Lactobacillus fermentum, Probiotic Source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tropentag.de [tropentag.de]

- 5. Physicochemical characterization of pectin and mango peel (Mangifera indica L.) from Mexican cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myfoodresearch.com [myfoodresearch.com]

- 7. Optimization and characterization of pectin extracted from banana and papaya mixed peels using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. files.sdiarticle5.com [files.sdiarticle5.com]

- 11. researchgate.net [researchgate.net]

- 12. A Comparative Analysis of the Physico-Chemical Properties of Pectin Isolated from the Peels of Seven Different Citrus Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mis.pharm.su.ac.th [mis.pharm.su.ac.th]

- 14. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 15. agritrop.cirad.fr [agritrop.cirad.fr]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for D-Galacturonic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid is the primary constituent of pectin, a complex heteropolysaccharide found in the cell walls of plants.[1][2] Accurate quantification of this compound is crucial in various fields, including the food industry for quality control of pectin-containing products, and in pharmaceutical research for the analysis of drug formulations and metabolism studies. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the analysis of this compound.[3][4] This document provides detailed protocols for the analysis of this compound using HPLC, including sample preparation, chromatographic conditions, and data analysis.

Principle

The HPLC methods described herein are based on the separation of this compound from a sample matrix followed by its detection and quantification. The choice of method depends on the sample complexity, required sensitivity, and available instrumentation. Common approaches include direct analysis using reverse-phase or ion-exchange chromatography, and methods involving pre-column derivatization to enhance detection by UV-Visible spectrophotometry.[5][6][7]

I. Experimental Protocols

A. Sample Preparation: Enzymatic Hydrolysis of Pectin

For samples where this compound is present as a component of pectin, enzymatic hydrolysis is the preferred method for its release to avoid degradation that can occur with acid hydrolysis.[1][2][4]

Materials:

-

Pectin-containing sample

-

Pectinase enzyme solution (e.g., from Aspergillus niger)

-

Sodium acetate buffer (pH 4.8)

-

Deionized water

-

0.45 µm syringe filters

Protocol:

-

Accurately weigh a known amount of the pectin-containing sample.

-

Dissolve the sample in a known volume of sodium acetate buffer (pH 4.8).

-

Add the pectinase enzyme solution to the sample. A recommended loading is 2250 U/g of pectin.[1][2]

-

Incubate the mixture at 50°C for 24 hours to ensure complete hydrolysis.[1][2]

-

After incubation, cool the reaction mixture to room temperature.

-

Filter the hydrolyzed sample through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

B. HPLC Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the direct analysis of this compound in relatively clean samples.

Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | A standard HPLC system with a UV-Vis detector |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | 0.01 N Phosphoric acid in water[3] |

| Flow Rate | 0.70 mL/min[3] |

| Injection Volume | 10 µL[3] |

| Column Temperature | Ambient |

| Detection | UV at 210 nm[3] |

Standard Preparation:

-

Prepare a stock solution of this compound monohydrate in deionized water.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Filter the standard solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Inject the standard solutions and the prepared samples into the HPLC system.

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

C. HPLC Method 2: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection

For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization with p-aminobenzoic acid (p-ABA) is recommended.[7]

Derivatization Protocol:

-

To 100 µL of the hydrolyzed sample or standard, add 100 µL of 0.35 M p-ABA in a DMSO/acetic acid solution (70:30 v/v).[7]

-

Incubate the mixture at a suitable temperature and time to ensure complete derivatization.

-

The derivatized sample is then ready for HPLC analysis.

Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | A standard HPLC system with a UV-Vis or Diode Array Detector |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with (A) Water with 0.1% Formic Acid and 20 mmol/L Ammonium Formate and (B) Methanol[7] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Room Temperature[7] |

| Detection | UV at 304 nm[7] |

Data Analysis:

Follow the same data analysis procedure as described in HPLC Method 1, using the derivatized standards and samples.

II. Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of this compound.

Table 1: Chromatographic and Performance Data for HPLC Methods

| Parameter | HPLC Method 1 (Direct UV) | HPLC Method 2 (p-ABA Derivatization) |

| Retention Time (min) | ~8.56[3] | Varies with gradient |

| Limit of Detection (LOD) | 0.04 mg/mL[8] | 1.2 mg/L[7] |

| Limit of Quantification (LOQ) | - | 3.9 mg/L[7] |

| Linearity Range | - | 7.1 - 155.0 mg/L[7] |

| Correlation Coefficient (r²) | >0.99[3] | >0.99 |

Note: The values presented are indicative and may vary depending on the specific instrumentation and experimental conditions.

III. Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

IV. Conclusion

The HPLC methods detailed in this application note provide reliable and accurate means for the quantification of this compound. The choice between direct analysis and a method involving derivatization will depend on the specific requirements of the analysis, such as the sample matrix and the need for high sensitivity. Proper sample preparation, particularly the use of enzymatic hydrolysis for pectin-containing samples, is critical for obtaining accurate results.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pectinworld.com [pectinworld.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Enzymatic Determination of D-Galacturonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Galacturonic acid is a primary component of pectin, a complex polysaccharide found in the cell walls of plants.[1][2] Its quantification is crucial in various fields, including food science, biofuel research, and drug development, particularly in studies involving carbohydrate metabolism and polysaccharide degradation. This application note describes a reliable and specific enzymatic method for the determination of this compound.

The assay is based on the oxidation of this compound by the enzyme uronate dehydrogenase (UDH), which also acts on D-Glucuronic acid.[1][2][3] In the presence of nicotinamide adenine dinucleotide (NAD+), uronate dehydrogenase catalyzes the oxidation of this compound to D-galactarate.[2] This reaction stoichiometrically produces reduced nicotinamide adenine dinucleotide (NADH), which can be quantified by measuring the increase in absorbance at 340 nm.[2][4]

Principle of the Assay

The enzymatic reaction underlying the determination of this compound is as follows:

This compound + NAD⁺ + H₂O ---(Uronate Dehydrogenase)--> D-galactarate + NADH + H⁺

The amount of NADH formed is directly proportional to the amount of this compound in the sample.[2] By measuring the absorbance of NADH at 340 nm, the concentration of this compound can be accurately determined.[2]

Assay Performance and Characteristics

The following tables summarize the quantitative data for the enzymatic determination of this compound, based on validation studies of commercially available kits such as the Megazyme K-URONIC assay.[5][6][7][8]

Table 1: Assay Specifications

| Parameter | Value |

| Wavelength | 340 nm |

| Temperature | ~25°C or 37°C |

| Assay Time | 5-10 minutes |

| Principle | Spectrophotometric (Absorbance) |

Table 2: Performance Characteristics

| Parameter | Value | Notes |

| Linearity Range | 5 to 150 µg per assay | Corresponds to a sample concentration of approximately 0.05 to 1.5 g/L.[2] |

| Limit of Detection (LOD) | ~15.5 mg/L | Based on an absorbance difference of 0.020 with a 0.1 mL sample volume.[2] The instrument LOD can be as low as 0.777 mg/L with a 2.00 mL sample volume. |

| Limit of Quantification (LOQ) | ~7.9 mg/L (Smallest Differentiating Absorbance) | Corresponds to an absorbance difference of 0.010 with a 0.1 mL sample volume.[2] |